molecular formula C11H10N2 B8716704 4-Benzylpyridazine CAS No. 53074-22-9

4-Benzylpyridazine

Cat. No.: B8716704
CAS No.: 53074-22-9
M. Wt: 170.21 g/mol
InChI Key: DQWIPVDHLUQZBV-UHFFFAOYSA-N
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Description

4-Benzylpyridazine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

53074-22-9

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

4-benzylpyridazine

InChI

InChI=1S/C11H10N2/c1-2-4-10(5-3-1)8-11-6-7-12-13-9-11/h1-7,9H,8H2

InChI Key

DQWIPVDHLUQZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 70° C. solution of pyridazine (9; 10 g, 0.125 mole) in aqueous H2SO4 (2N, 125 mL) was added AgNO3 (6.37 g, 0.0375 mole). Phenylacetic acid (10; 85.06 g 0.625 mole) was added to the mixture. The reaction mixture was stirred vigorously at 70° C. for 20 minutes and was degassed with a flow of nitrogen for 2 minutes, followed by a slow portionwise addition of ammonium persulfate (85.62, 0.375 mole) with rapid gas evolution. The reaction mixture was then heated at 90° C. for 30 minutes. The reaction mixture was then cooled at room temperature and the solution was extracted with CH2Cl2. A 50% NaOH solution was added to the aqueous phase, which was re-extracted with CH2Cl2 twice. The combined extracts were dried over MgSO4. The solvent was evaporated to dryness and the residue was purified by silica gel chromatography using CH2Cl2/5% methanol as the eluent. The yield of 4-benzylpyridazine (11) obtained was 8.2 g or 39%. MS (ESI+): [M+H]+=171.47; 1H NMR (300 MHz, CDCl3), δ ppm: 4.0 (s, 2H), 7.18-7.4 (m, 6H), 9.02-9.18 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
6.37 g
Type
catalyst
Reaction Step One
Quantity
85.06 g
Type
reactant
Reaction Step Two
Name
ammonium persulfate
Quantity
0.375 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of pyridazine (2.2 g, 27.5 mmol) and 2-phenylacetic acid (18.7 g, 137.5 mmol), AgNO3 (1.4 g, 8.25 mmol) in 2N H2SO4 (27.7 ml) was heated to 60-70° C. under stirring, then, a solution of (NH4)2S2O8 (18.6 g, 82.5 mmol) in 80 ml of water was added within 20 minutes, After heating to 70-90° C. for 1.5 hour, the reaction solution was cooled to room temperature and extracted with DCM (2×100 ml), the combined organic layers were washed with 2NH. SO4 (3×70 ml), then, the combined aqueous layer was made alkaline with 50% NaOH and extracted with DCM (3×80 ml), dried over Na2SO4 and concentrated to get the crude product, which was purified by column chromatography on silica gel (petroleum Ether: EtOAc=2:1) to afford 4-benzylpyridazine (1.0 g, yield: 22%). 1H NMR (CDCl3 400 MHz): δ9.09 (s, 1H), 9.06 (d, J=5.2 Hz, 1H), 7.40-7.28 (m, 3H), 7.25-7.20 (m, 1H), 7.18 (d, J=7.2 Hz, 2H), 4.0 (s, 2H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
27.7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One
[Compound]
Name
(NH4)2S2O8
Quantity
18.6 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
22%

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